2-Chlorobenzotrifluoride CAS 88-16-4 properties
2-Chlorobenzotrifluoride CAS 88-16-4 properties
An In-depth Technical Guide to 2-Chlorobenzotrifluoride (CAS 88-16-4)
Introduction
2-Chlorobenzotrifluoride, with the CAS number 88-16-4, is a colorless aromatic liquid that serves as a significant intermediate in the fine chemicals industry.[1][2] Also known by synonyms such as 1-Chloro-2-(trifluoromethyl)benzene and 2-Chloro-α,α,α-trifluorotoluene, its unique molecular structure, featuring both a chlorine atom and a trifluoromethyl group on a benzene (B151609) ring, imparts a distinct reactivity profile.[1][3][4] This makes it a versatile building block in a variety of organic synthesis applications, particularly in the pharmaceutical and agrochemical sectors.[1][4] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
The physical and chemical characteristics of 2-Chlorobenzotrifluoride are fundamental to its utility in various synthetic processes. It is a flammable liquid that is stable under normal conditions but incompatible with strong oxidizing agents and bases.[3][5] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClF₃ | [3][6] |
| Molecular Weight | 180.55 g/mol | [6][7] |
| Appearance | Colorless to light yellow clear liquid | [6][7] |
| Density | 1.379 g/mL at 25 °C | [3] |
| Melting Point | -7.4 °C | [3][7][8] |
| Boiling Point | 152-153 °C | [6][7] |
| Flash Point | 44 °C (111.2 °F) - 54 °C (129.2 °F) | [3][6] |
| Vapor Pressure | 3.5 - 3.9 mmHg at 25 °C | [3][6] |
| Water Solubility | <0.1 g/100 mL at 19.5 °C | [3][8] |
| Solubility | Soluble in alcohol, ether, and benzene | [6] |
| Refractive Index | n20/D 1.456 | [9] |
| LogP | 3.53 | [3] |
Safety and Handling
2-Chlorobenzotrifluoride is classified as a flammable liquid and is harmful if swallowed.[10][11] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[10][11]
Hazard Classifications:
-
Flammable liquids, Category 3[10]
-
Acute toxicity - Oral, Category 4[10]
-
Skin irritation, Category 2[10]
-
Eye irritation, Category 2[10]
-
Specific target organ toxicity – single exposure, Category 3 (Respiratory system)[10][11]
Precautionary Measures and Handling: Proper handling and storage are crucial to ensure safety.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[10][12] Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and take measures to prevent static discharge.[10] Avoid contact with skin and eyes, and do not breathe vapor or mist.[10]
-
Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents and bases.[3][13]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water.[10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[10]
-
If Swallowed: Get medical help. Rinse mouth.[10]
Applications in Synthesis
The chemical structure of 2-Chlorobenzotrifluoride makes it a valuable intermediate for synthesizing more complex molecules. The electron-withdrawing trifluoromethyl group significantly influences the molecule's reactivity, which is advantageous for creating products with enhanced lipophilicity, metabolic stability, and biological activity.[1]
-
Agrochemicals: It is a key intermediate in the production of pesticides.[1] A notable application is in the synthesis of the rodenticide BROMETHALIN (CAS 63333-35-7).[3]
-
Pharmaceuticals: This compound serves as a vital building block for pharmaceutical intermediates.[3][7] For instance, it is used in the synthesis pathway of Pentafluridol.[3] Its role is critical in developing active pharmaceutical ingredients (APIs) where precise fluorination is required.[4][7]
-
Other Uses: It can also be used as a solvent and a dielectric fluid.[5]
Experimental Protocols
Purification Method
To obtain a high-purity sample for experimental use, 2-Chlorobenzotrifluoride can be dried over calcium sulfate (B86663) (CaSO₄). Following the drying process, it should be distilled at a high reflux ratio using a silvered, vacuum-jacketed glass column packed with one-eighth-inch glass helices.[5]
Spectroscopic Analysis
General protocols for obtaining spectroscopic data to confirm the structure and purity of 2-Chlorobenzotrifluoride are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of 2-Chlorobenzotrifluoride in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or benzene-d6 (B120219) (C₆D₆).[14][15]
-
Transfer the solution to an NMR tube.
-
Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
-
Report chemical shifts in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).[14]
-
-
Infrared (IR) Spectroscopy:
-
As 2-Chlorobenzotrifluoride is a liquid, an IR spectrum can be obtained from the neat liquid.[14]
-
Place a thin film of the sample between two salt plates (e.g., NaCl or KBr).[14]
-
Mount the plates in the sample holder of an FTIR spectrometer.
-
Record the spectrum. The spectrum is expected to show characteristic absorptions for aromatic C-H and C=C bonds, as well as strong absorptions for C-F and C-Cl bonds.[14]
-
-
Mass Spectrometry (MS):
-
Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).[14]
-
Inject a diluted sample of 2-Chlorobenzotrifluoride into the GC, which separates it from any impurities.
-
The separated compound then enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the parent ion and any fragment ions are detected.[14]
-
Caption: General workflow for the spectroscopic analysis of 2-Chlorobenzotrifluoride.
Caption: Role of 2-Chlorobenzotrifluoride as an intermediate in chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. vi.tnjchem.com [vi.tnjchem.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Chlorobenzotrifluoride | 88-16-4 [chemicalbook.com]
- 6. 2-Chlorobenzotrifluoride [intersurfchem.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Chlorobenzotrifluoride [chemball.com]
- 9. 88-16-4 CAS MSDS (2-Chlorobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. nj.gov [nj.gov]
- 14. benchchem.com [benchchem.com]
- 15. spectrabase.com [spectrabase.com]
